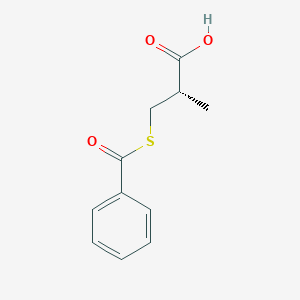

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid

説明

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid (CAS: 72679-02-8) is a chiral carboxylic acid derivative with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.28 g/mol . Its IUPAC name is (2S)-3-benzoylsulfanyl-2-methylpropanoic acid, and it features a stereocenter at the C2 position, conferring its (S)-configuration . The compound is characterized by:

- SMILES:

C[C@H](CSC(=O)c1ccccc1)C(=O)O. - Key physical properties: Density ~1.28 g/cm³, boiling point ~405.4°C, and a polar surface area of 54.37 Ų .

- Synthesis: Prepared via reactions involving 3-mercapto-2-methylpropanoic acid with benzoyl chloride under basic conditions (e.g., NaOH in THF), achieving yields of 68.4–87% .

This compound is a critical pharmaceutical intermediate, notably in synthesizing Zofenopril Calcium (CAS: 81938-43-4), an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . Its enantiomeric purity (>95% HPLC) ensures biological efficacy, as the (S)-enantiomer is pharmacologically active .

特性

IUPAC Name |

(2S)-3-benzoylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAYPPFBOJCRPN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993509 | |

| Record name | 3-(Benzoylsulfanyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72679-02-8 | |

| Record name | (2S)-3-(Benzoylthio)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72679-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-(Benzoylthio)-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072679028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Benzoylsulfanyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(benzoylthio)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Benzoylation of (S)-3-Mercapto-2-Methylpropanoic Acid

This method involves reacting (S)-3-mercapto-2-methylpropanoic acid with benzoyl chloride under alkaline conditions. Key steps include:

-

Reaction Setup : A mixture of (S)-3-mercapto-2-methylpropanoic acid, benzoyl chloride, and a base (e.g., NaOH) in a polar aprotic solvent like ethyl acetate.

-

Temperature Control : Maintained at 0–25°C to prevent racemization and side reactions.

-

Workup : Acidification to pH 2.0 followed by extraction with ethyl acetate and crystallization using n-heptane.

Data Table 1: Reaction Conditions and Outcomes

Synthesis via (S)-3-Acetylthio-2-Methylpropionic Acid Intermediate

An alternative route employs (S)-3-acetylthio-2-methylpropionic acid, which undergoes thioester exchange with benzoyl chloride:

-

Deprotection : Zinc powder and NaOH hydrolyze the acetyl group to generate a free thiol.

-

Benzoylation : Benzoyl chloride is added dropwise at 15°C, with pH maintained at 9.0 using NaOH.

-

Isolation : Acidification to pH 2.0 precipitates the product, which is purified via solvent crystallization.

Advantages :

Industrial-Scale Optimization Strategies

pH and Temperature Control

Maintaining pH 9.0–9.5 during benzoylation is critical to minimize hydrolysis of the benzoylthio group. Elevated pH (>10) promotes side reactions, while lower pH (<8) reduces yields. Temperature is kept at 15–25°C to balance reaction rate and stereochemical integrity.

Solvent Selection

Catalytic Additives

Zinc powder (0.4 g per 20 g substrate) accelerates deprotection of acetylthio intermediates, reducing reaction time from 5h to 3h.

Acid Chloride Route for Zofenopril Synthesis

This compound is also synthesized as an intermediate in zofenopril production. Here, the acid is converted to its acyl chloride for condensation with cis-4-phenylthio-L-proline:

-

Chlorination : Treatment with oxalyl chloride or thionyl chloride in methylene chloride at 20–25°C.

-

Condensation : The acyl chloride is reacted with cis-4-phenylthio-L-proline in water at pH 9.5, yielding zofenopril after extraction and salification.

Data Table 2: Acid Chloride Method Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Chlorinating Agent | Oxalyl chloride | |

| Solvent | Methylene chloride | |

| Reaction pH | 9.5 | |

| Temperature | 20–25°C |

Purity Enhancement and Analytical Validation

Crystallization Techniques

化学反応の分析

Types of Reactions

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The benzoylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing derivatives.

Substitution: The benzoylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its

生物活性

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid is a chiral compound that serves as a significant intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, primarily used in the treatment of hypertension and heart failure. This article delves into its biological activity, synthesis methods, and relevant studies that highlight its pharmacological importance.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂O₃S

- Molecular Weight : 224.28 g/mol

- Appearance : White to off-white solid

- Melting Point : 61-71°C

- Solubility : Soluble in organic solvents (e.g., chloroform, ethanol, methanol), less soluble in water.

The compound features a benzoylthio group attached to a 2-methylpropanoic acid backbone, which is crucial for its biological activity as an ACE inhibitor precursor.

Biological Activity

This compound exhibits biological activity primarily through its role as a precursor in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating heart failure symptoms. The unique stereochemistry of this compound enhances its efficacy and selectivity for ACE.

The interaction of this compound with ACE involves:

- Binding Affinity : It binds to the active site of ACE, inhibiting its function.

- Inhibitory Effects : Studies show that modifications to its structure can significantly alter its inhibitory potency against ACE.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Reaction with Benzoyl Chloride : This method involves treating 2-methyl-3-sulfanylpropanoic acid with benzoyl chloride under controlled conditions.

- Chiral Resolution : Utilizing resolving agents like (+)-dehydroabietylamine to obtain optically active forms.

These synthetic routes emphasize the importance of stereochemistry in pharmaceutical applications, ensuring that the active form is produced efficiently.

Comparative Analysis

To understand the relevance of this compound in drug synthesis, it is useful to compare it with other ACE inhibitors:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chiral thioester | Precursor for ACE inhibitors |

| Captopril | Thiazole ring, carboxylic acid | ACE inhibitor |

| Zofenopril | Similar thioester structure | ACE inhibitor |

| Lisinopril | No thioester; contains a lysine side chain | ACE inhibitor |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- ACE Inhibition Studies : Research indicates that this compound exhibits significant inhibitory effects on ACE, making it a valuable intermediate for developing effective antihypertensive agents.

- Anti-inflammatory Properties : Emerging studies suggest potential anti-inflammatory effects, indicating broader therapeutic applications beyond cardiovascular diseases.

- Structure-Activity Relationship (SAR) : Investigations into SAR reveal that slight modifications to the compound's structure can lead to enhanced biological activity, guiding future drug design efforts.

類似化合物との比較

Structural and Functional Group Analysis

The compound is compared to analogs based on functional groups, stereochemistry, and applications:

Key Differentiators

Stereochemistry : The (S)-configuration of the target compound is critical for binding to ACE enzymes, unlike its racemic counterpart (CAS 884-33-3), which exhibits reduced efficacy .

Functional Groups :

- The benzoylthio group (-SCOC₆H₅) enhances stability and enzyme affinity compared to esters or amides in analogs .

- Compounds with hydroxyl or nitro groups (e.g., CAS 266360-61-6) lack the thioester’s nucleophilic reactivity, limiting their use in ACE inhibitor synthesis .

Synthesis and Yield :

- The target compound achieves higher enantiomeric purity (>95% HPLC) via controlled stereospecific synthesis , whereas racemic analogs require chiral separation, increasing costs .

- Yields for the (S)-enantiomer (68–87%) surpass those of benzyloxy or nitro-substituted analogs (typically <70%) due to optimized reaction conditions .

Physicochemical Properties

| Property | This compound | 3-(Benzoylthio)-2-methylpropanoic acid (racemic) | (S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid |

|---|---|---|---|

| Molecular Weight | 224.28 | 224.28 | 272.30 |

| Boiling Point | ~405°C | ~405°C | ~450°C (estimated) |

| Solubility | Low in water; soluble in THF, DCM | Similar to (S)-enantiomer | Higher water solubility due to hydroxyl group |

| Reactivity | Thioester hydrolysis under acidic conditions | Same as (S)-enantiomer | Stable under physiological pH |

Q & A

Q. What are the recommended synthetic routes for (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis of the (S)-enantiomer requires chiral resolution or asymmetric synthesis. A patented method for the racemic form (3-benzoylthio-2(RS)-methylpropanoic acid) involves reacting D-amino-diol with the acid precursor in an organic solvent (e.g., THF) at 25–30°C for 15–20 hours, followed by crystallization and neutralization . To isolate the (S)-isomer, chiral stationary-phase HPLC or enzymatic resolution should be employed. For asymmetric synthesis, use chiral catalysts (e.g., BINOL-derived catalysts) to control the stereocenter at C2. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC with a column such as Chiralpak AD-H .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm to assess purity (>98%) .

- NMR : Confirm the benzoylthio and methylpropanoic moieties via H NMR (e.g., δ 7.5–8.0 ppm for benzoyl aromatic protons) and C NMR (e.g., 195–200 ppm for thioester carbonyl) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical [M-H]: 252.06) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Ventilation : Ensure local exhaust ventilation for solvent vapors (e.g., THF, DCM) during synthesis .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Avoid drain disposal due to potential aquatic toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound, such as inconsistent IC50_{50}50 values in enzyme inhibition assays?

Methodological Answer:

- Assay Standardization : Validate assay conditions (pH, temperature, substrate concentration) using positive controls (e.g., known inhibitors).

- Statistical Analysis : Perform triplicate experiments with Student’s t-test (p < 0.05) to assess significance, as demonstrated in transporter-overexpression cell studies .

- Batch Variability : Compare ee and purity across synthetic batches using chiral HPLC. Impurities >2% can skew activity data .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

Methodological Answer:

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent hydrolysis of the thioester group.

- Temperature : Store solutions at 4°C for short-term use or -80°C for long-term stability.

- Degradation Monitoring : Track stability via UV-Vis spectrophotometry (absorbance at 260 nm) over 24-hour intervals .

Q. How can enantiomeric cross-contamination be minimized during large-scale synthesis?

Methodological Answer:

- Chiral Chromatography : Use preparative HPLC with a Chiralcel OD column and hexane:isopropanol (90:10) mobile phase to separate (S) and (R) isomers .

- Crystallization : Exploit differential solubility of diastereomeric salts (e.g., with (R)-1-phenylethylamine) to isolate the (S)-enantiomer .

Q. What computational methods predict the compound’s binding affinity to target proteins?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with crystal structures from the PDB (e.g., cyclooxygenase-2) to model interactions with the benzoylthio group.

- MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess binding stability, focusing on hydrogen bonds between the carboxylate group and Arg120 .

Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies in NMR spectra between synthesized batches?

Methodological Answer:

Q. What experimental controls are essential for validating the compound’s role in biochemical pathways?

Methodological Answer:

- Negative Controls : Use scrambled siRNA or inactive analogs (e.g., methyl ester derivative) to rule off-target effects.

- Knockout Models : Employ CRISPR-Cas9 gene-edited cell lines lacking the target enzyme to confirm specificity .

Synthesis and Scale-Up Challenges

Q. What solvent systems improve yield in the final coupling step of the synthesis?

Methodological Answer:

- Optimized Solvents : Use THF:water (4:1) with LiOH for saponification (yield >85%) .

- Catalytic Systems : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in DCM .

Q. How can researchers mitigate racemization during prolonged storage?

Methodological Answer:

- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C.

- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit oxidative racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。